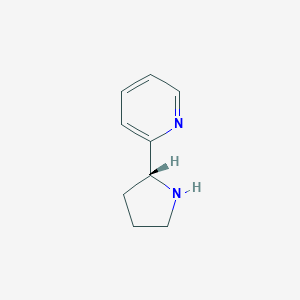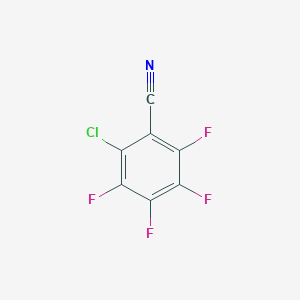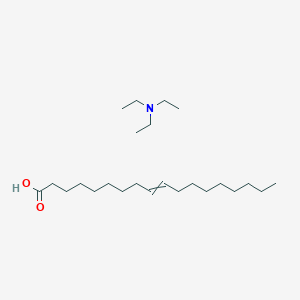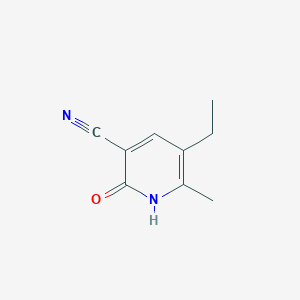![molecular formula C26H19N6NaO3S B156773 Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate CAS No. 10115-25-0](/img/structure/B156773.png)
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate, commonly known as DAS, is a synthetic dye that is widely used in scientific research applications. It is a water-soluble compound that has a distinctive orange-red color, and it is commonly used as a staining agent in biological research.
Mécanisme D'action
DAS works by binding to nucleic acids and proteins through electrostatic interactions. The positively charged DAS molecule is attracted to the negatively charged phosphate groups in nucleic acids and the negatively charged amino acid residues in proteins. This binding allows DAS to selectively stain nucleic acids and proteins in biological samples.
Effets Biochimiques Et Physiologiques
DAS has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DAS as a staining agent is its specificity for nucleic acids and proteins. This allows for the selective visualization of these molecules in biological samples. However, DAS has some limitations. It is not suitable for use in live cells, as it cannot penetrate the cell membrane. Additionally, DAS can be toxic to cells at high concentrations, and it can interfere with certain biochemical assays.
Orientations Futures
There are several potential future directions for research involving DAS. One area of interest is the development of new staining agents that are more specific and less toxic than DAS. Another area of interest is the use of DAS in the detection of specific nucleic acid and protein sequences, which could have applications in the diagnosis of diseases such as cancer. Finally, there is potential for the use of DAS in the development of new drugs, as it has been shown to have some anti-cancer properties in vitro.
Méthodes De Synthèse
The synthesis of DAS involves the reaction of 2,4-diaminophenyl with naphthalene-1-sulphonyl chloride to produce 4-[(2,4-diaminophenyl)azo]naphthalene-1-sulphonyl chloride. This intermediate compound is then reacted with 4-aminonaphthalene-1-sulphonic acid to produce DAS.
Applications De Recherche Scientifique
DAS is commonly used as a staining agent in biological research, particularly in the field of histology. It is used to stain nucleic acids, such as DNA and RNA, and it is also used to stain proteins. DAS is particularly useful in the detection of nucleic acids in gel electrophoresis, where it is used to visualize DNA fragments.
Propriétés
Numéro CAS |
10115-25-0 |
|---|---|
Nom du produit |
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate |
Formule moléculaire |
C26H19N6NaO3S |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O3S.Na/c27-16-9-10-25(21(28)15-16)32-31-23-12-11-22(17-5-1-2-6-18(17)23)29-30-24-13-14-26(36(33,34)35)20-8-4-3-7-19(20)24;/h1-15H,27-28H2,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
REXKKXDFCFPBRE-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
Autres numéros CAS |
10115-25-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



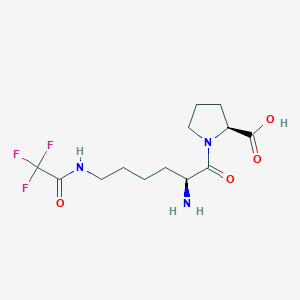


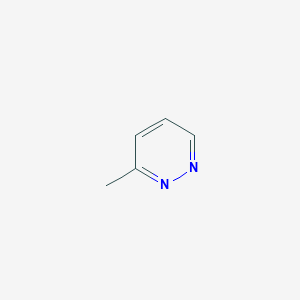
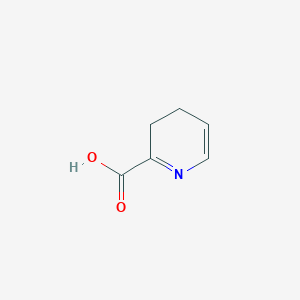
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
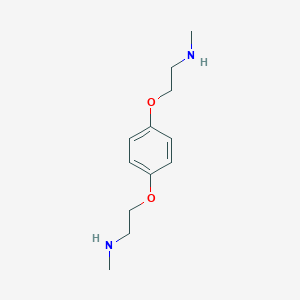
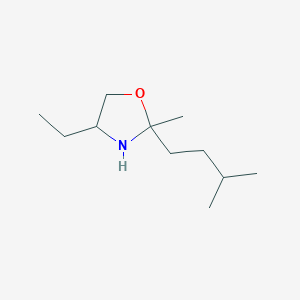
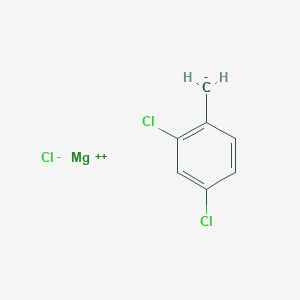
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
